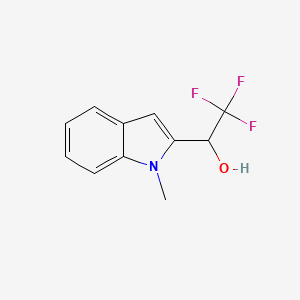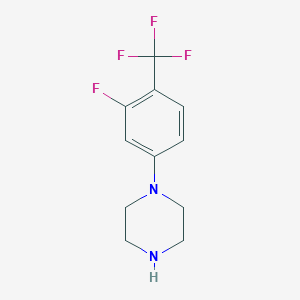
4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety.
Métodos De Preparación
The synthesis of 4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine typically involves several steps, starting with the preparation of the fluorinated phenyl precursor. One common synthetic route includes the nucleophilic aromatic substitution reaction, where a fluorinated phenyl halide reacts with piperazine under basic conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base like potassium carbonate .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and minimize the risk of contamination .
Análisis De Reacciones Químicas
4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or trifluoromethyl group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Mecanismo De Acción
The mechanism of action of 4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to modulate the activity of serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors, which play a role in mood regulation and cognitive functions. The compound acts as an agonist at these receptors, leading to increased serotonin signaling and subsequent physiological effects .
Comparación Con Compuestos Similares
4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine can be compared with other similar compounds, such as:
1-(3-Trifluoromethylphenyl)piperazine: This compound shares a similar structure but lacks the fluorine atom, which may result in different chemical and biological properties.
1-(4-(Trifluoromethyl)phenyl)piperazine: This isomer has the trifluoromethyl group in a different position on the phenyl ring, which can affect its reactivity and interactions with biological targets
Propiedades
Fórmula molecular |
C11H12F4N2 |
|---|---|
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
1-[3-fluoro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F4N2/c12-10-7-8(17-5-3-16-4-6-17)1-2-9(10)11(13,14)15/h1-2,7,16H,3-6H2 |
Clave InChI |
WELNQCRZHPVGBC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=C(C=C2)C(F)(F)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
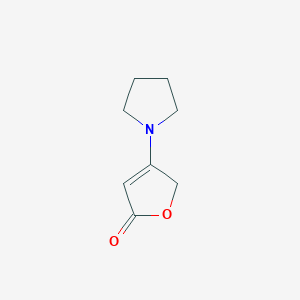
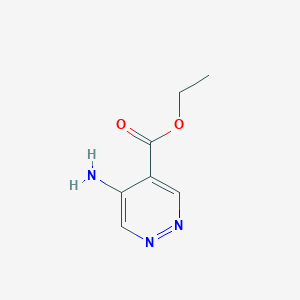
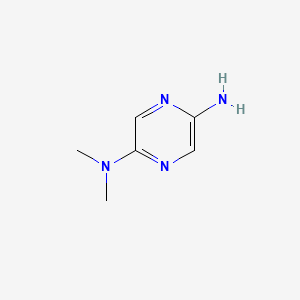

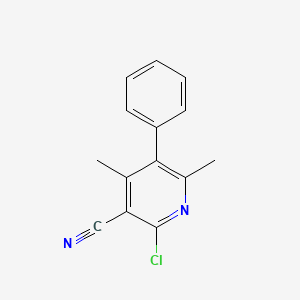
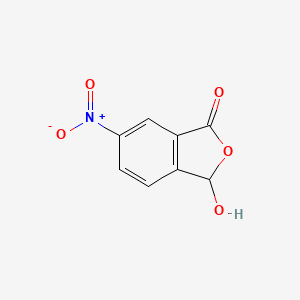
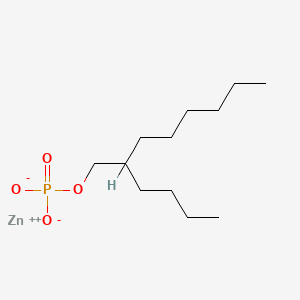
![Ethyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidate](/img/structure/B8645118.png)





